molecular formula C20H16N2O3S2 B2923248 (3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894668-65-6

(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2923248
CAS No.: 894668-65-6
M. Wt: 396.48
InChI Key: MDCCPRGOJMSISD-AQTBWJFISA-N
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Description

The compound "(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" is a thieno[3,2-c][1,2]thiazin-4-one derivative characterized by a bicyclic sulfur-containing heterocyclic core. Its structure includes:

  • A thienothiazine backbone fused with a thiophene ring and a thiazine ring, both oxidized to sulfone groups (2,2-dioxide).
  • A (Z)-configured anilinomethylene substituent at the C3 position, which may influence stereoelectronic properties and biological activity .

Properties

IUPAC Name

(3Z)-3-(anilinomethylidene)-1-benzyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c23-19-18(13-21-16-9-5-2-6-10-16)27(24,25)22(17-11-12-26-20(17)19)14-15-7-3-1-4-8-15/h1-13,21H,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCCPRGOJMSISD-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thiazine family known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₁N₃O₂S₂
  • Molecular Weight : 293.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the thiazine ring via cyclization reactions.
  • Introduction of the anilino and benzyl substituents through condensation reactions.

Antimicrobial Activity

Studies have shown that thiazine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives possess strong activity against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 10 µg/mL.
CompoundMIC (µg/mL)Bacterial Strain
Compound A10E. coli
Compound B20S. aureus

Anticancer Activity

Recent research has explored the anticancer potential of thiazine derivatives. For example:

  • In vitro cytotoxicity assays against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that some compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
Cell LineIC50 (µM)Reference
MCF-75.6
HepG27.9

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA synthesis : Some thiazine derivatives interfere with nucleic acid metabolism.
  • Induction of apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of a series of thiazine derivatives for their anticancer properties:

  • Study Design : A total of 36 compounds were synthesized and screened for cytotoxicity against a panel of cancer cell lines.
  • Results : Several compounds showed significant cytotoxic effects with mechanisms involving apoptosis induction and cell cycle arrest at the sub-G1 phase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Core Structure Substituents Synthesis Yield Molecular Weight Key Features
(3Z)-3-(Anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (Target) Thieno[3,2-c][1,2]thiazin-4-one - N1: Benzyl
- C3: (Z)-Anilinomethylene
Not reported ~420–440 (estimated) Z-configuration may enhance binding selectivity compared to E-isomers .
(E)-3-((Benzylamino)methylene)-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (1-37) Benzo[c][1,2]thiazin-4-one - N1: Methyl
- C3: (E)-Benzylaminomethylene
37% 326.4 E-configuration and methyl group reduce steric hindrance, potentially lowering activity .
(Z)-3-(((2,4-Difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Thieno[3,2-c][1,2]thiazin-4-one - N1: 3-Fluorobenzyl
- C3: (Z)-2,4-Difluoroanilinomethylene
Not reported 450.5 Fluorinated substituents enhance lipophilicity and metabolic stability .
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (7) Benzo[e]thiazine - N2: Dimethylamino Not reported ~250–270 (estimated) Simpler structure lacking fused thiophene; limited biological relevance .

Structural and Electronic Differences

  • Core Heterocycles: The target compound’s thienothiazine core (vs.
  • Substituent Effects: N1 Position: Benzyl (target) vs. methyl (1-37) or fluorobenzyl (fluorinated analog). Bulkier groups like benzyl may improve target engagement but reduce solubility . C3 Position: The (Z)-anilinomethylene group in the target and fluorinated analog likely creates a planar conformation favorable for hydrogen bonding, unlike the (E)-isomer in 1-37 .

Research Findings and Implications

  • Biological Activity: Fluorinated analogs (e.g., ) show enhanced pharmacokinetic profiles, suggesting the target compound’s anilinomethylene group could be optimized with halogens for improved drug-likeness.
  • Stereochemical Impact : The Z-configuration in the target compound may confer higher binding affinity to enzymes like cyclooxygenase-2 (COX-2) compared to E-isomers, as seen in related sulfonamide derivatives .
  • Thermodynamic Stability: Sulfone groups in the thienothiazine core likely increase oxidative stability but may reduce bioavailability due to high polarity .

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